![molecular formula C24H18ClNO4S B2539889 4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate CAS No. 343373-65-9](/img/structure/B2539889.png)
4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate” is a chemical compound . It is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of similar compounds has been studied in the literature . For instance, the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture was investigated . It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .Molecular Structure Analysis
The molecular formula of “4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate” is C24H18ClNO4S . Its molecular weight is 451.92 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate” are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Experimental and Theoretical Studies
A study on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate explored its molecular and chemical properties through experimental techniques like XRD, FT-IR, UV–Vis, and NMR, along with theoretical DFT calculations. This comprehensive analysis provided insights into its electrophilic and nucleophilic nature, global and local chemical activity descriptors, and non-linear optical behaviors, suggesting potential applications in material science and molecular engineering (Gültekin et al., 2020).
Hydrolytic Transformations
The hydrolytic transformations of certain derivatives have been studied, revealing pathways to synthesize N-arylsulfonyl-2-[4-carboxymethyloxy(or sulfanyl)phenyl]-2-aminoacetic acids. This process underlines the compound's utility in the synthesis of complex organic molecules, which can be pivotal for pharmaceutical research and development (Rudyakova et al., 2006).
Fluorescent Materials and Probes
2,6-Bis(arylsulfonyl)anilines, through the synthesis involving various thiolates, have shown high fluorescence emissions in solid states. Their well-defined intramolecular hydrogen bonds enable fluorescence enhancement and improved photostability, suggesting applications as solid-state fluorescence materials and in the development of turn-on-type probes based on aggregation-induced emission (Beppu et al., 2014).
Chemical Synthesis and Catalysis
The synthesis of β-Naphthyl acetate catalyzed by aminosulfonic acid represents a method with significant efficiency, showcasing the compound's role in facilitating organic reactions. This finding underscores its potential application in catalysis and synthetic organic chemistry, where high yields and shorter reaction times are constantly sought after (Wang Qiao, 2006).
Antihypertensive Agents
In the realm of medicinal chemistry, derivatives of 1-naphthyl and 4-biphenyl in 2,4,5-trisubstituted-1H-imidazoles have been synthesized and evaluated for their antibacterial and antifungal properties. This exploration contributes to the ongoing search for new antihypertensive α-blocking agents, indicating the compound's relevance in drug discovery and pharmacological research (Sawant et al., 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-chloronaphthalen-1-yl) 2-[N-(benzenesulfonyl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4S/c25-22-15-16-23(21-14-8-7-13-20(21)22)30-24(27)17-26(18-9-3-1-4-10-18)31(28,29)19-11-5-2-6-12-19/h1-16H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFCZICDKMTAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)OC2=CC=C(C3=CC=CC=C32)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2539806.png)
![6-Tert-butyl-2-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2539808.png)
![N-Ethyl-N-[2-oxo-2-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethyl]prop-2-enamide](/img/structure/B2539810.png)
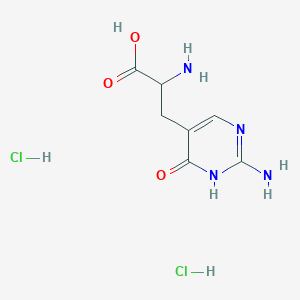
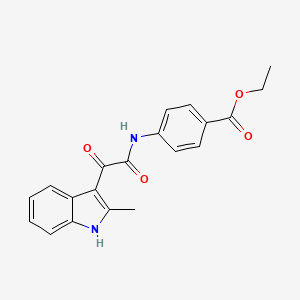
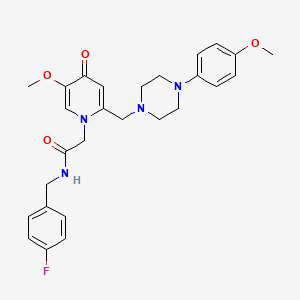


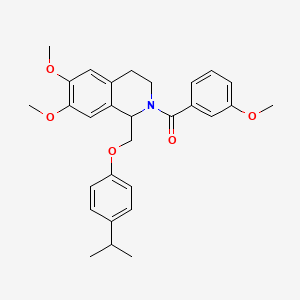
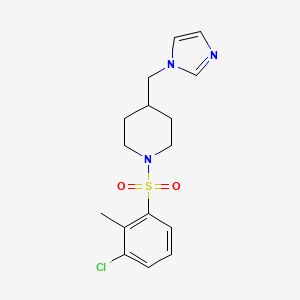
![3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B2539825.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2539828.png)
